![molecular formula C18H18N4O3S B2923870 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine CAS No. 303995-21-3](/img/structure/B2923870.png)
4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(Phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine is a chemically complex compound that features a phenylsulfonyl group, a pyridinyl group, a pyrazole ring, and a morpholine ring in its structure
準備方法
Synthetic Routes and Reaction Conditions
Several synthetic routes have been explored to prepare 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine. Typically, the synthesis involves the construction of the pyrazole ring followed by the addition of the phenylsulfonyl group and the pyridinyl group. Reaction conditions usually include the use of solvents like dimethylformamide or dichloromethane, and catalysts such as palladium on carbon or bases like sodium hydride.
Industrial Production Methods
Industrial production methods of this compound are not extensively documented in the public domain. large-scale production would likely employ continuous flow chemistry techniques and automated synthesis platforms to ensure high yield and purity while maintaining cost efficiency.
化学反応の分析
Types of Reactions It Undergoes
The compound 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine is capable of undergoing various chemical reactions:
Oxidation: : This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially affecting the pyrazole and phenylsulfonyl groups.
Reduction: : Reduction reactions can occur, particularly affecting the nitro groups if present or reducing the pyridine ring using reagents like lithium aluminum hydride.
Substitution: : The compound can undergo substitution reactions, especially at the pyridine ring, using reagents such as alkyl halides or sulfonyl chlorides under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed
Major products formed from these reactions depend on the reaction type:
Oxidation: : Oxidized derivatives of the pyrazole or phenylsulfonyl groups.
Reduction: : Reduced forms of pyridine rings or other reducible groups.
Substitution: : Various substituted derivatives at the pyridine ring or other sites on the molecule.
科学的研究の応用
Chemistry
In the field of chemistry, 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine is used as a versatile intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology
Medicine
Medically, the compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry
Industrial applications include its use as an additive in polymer synthesis and as a precursor for the development of new materials with specific properties.
作用機序
The mechanism of action of 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine involves interaction with molecular targets such as enzymes and receptors. It may inhibit or activate these targets by binding to active sites or altering their conformation, thereby modulating biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
Some compounds similar to 4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine include:
4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]morpholine
4-(2-pyridinyl)-1H-pyrazole
Phenylsulfonyl-pyridinyl compounds
Uniqueness
What sets this compound apart is the presence of both the phenylsulfonyl and pyridinyl groups attached to the pyrazole ring, in conjunction with the morpholine ring. This unique combination imparts specific chemical reactivity and biological activity, making it a compound of considerable interest in various scientific and industrial domains.
特性
IUPAC Name |
4-[1-(benzenesulfonyl)-4-pyridin-2-ylpyrazol-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-26(24,15-6-2-1-3-7-15)22-14-16(17-8-4-5-9-19-17)18(20-22)21-10-12-25-13-11-21/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZDXZWTASMABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C=C2C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2923787.png)
![2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B2923790.png)
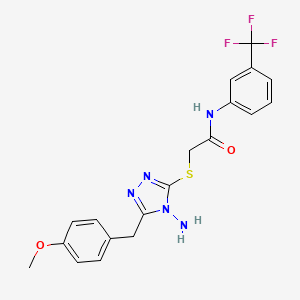
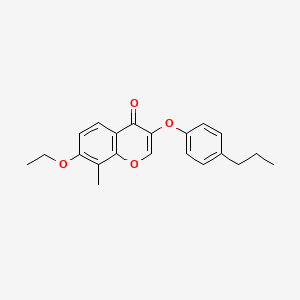
![(2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2923795.png)
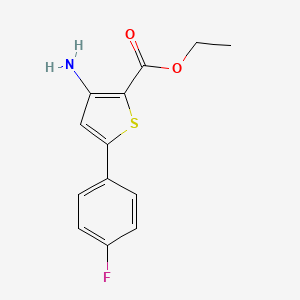
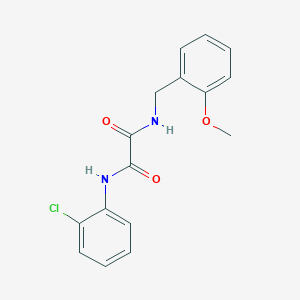
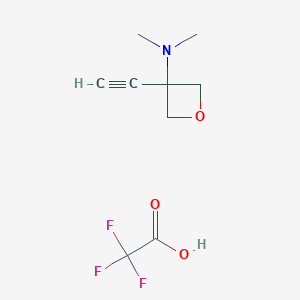
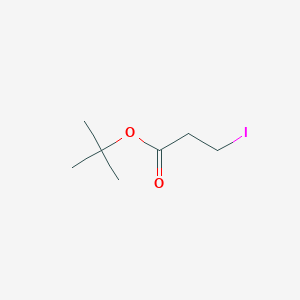
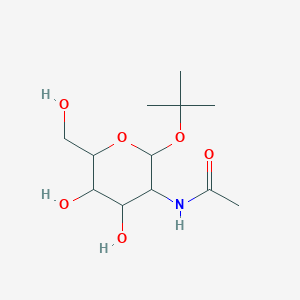
![4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2923804.png)
![Benzo[d][1,3]dioxol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2923808.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2923810.png)
